molecular formula C19H16N4O2S3 B11473966 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(thiophen-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(thiophen-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11473966
M. Wt: 428.6 g/mol
InChI Key: MGPXZTOQSWMBEJ-UHFFFAOYSA-N
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Description

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(thiophen-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines benzothiazole, pyrazole, and thiazepine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(thiophen-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves multiple steps. The starting materials typically include 6-methoxy-1,3-benzothiazole-2-amine and thiophene derivatives. The reaction conditions often require the use of solvents like dry acetone and catalysts such as potassium carbonate . The reaction mixture is usually irradiated for a specific duration to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(thiophen-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(thiophen-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(thiophen-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H16N4O2S3

Molecular Weight

428.6 g/mol

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-thiophen-2-yl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C19H16N4O2S3/c1-10-16-17(13-4-3-7-26-13)27-9-15(24)21-18(16)23(22-10)19-20-12-6-5-11(25-2)8-14(12)28-19/h3-8,17H,9H2,1-2H3,(H,21,24)

InChI Key

MGPXZTOQSWMBEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=CS3)C4=NC5=C(S4)C=C(C=C5)OC

Origin of Product

United States

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